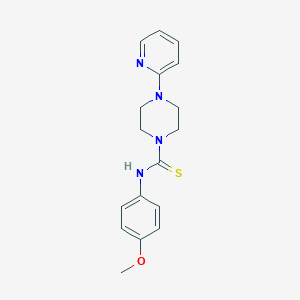

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential use in the field of medicinal chemistry due to its various pharmacological properties.

Scientific Research Applications

Serotonergic Neurotransmission Study

N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and its derivatives have been extensively researched for their potential in studying serotonergic neurotransmission. The compound, known as [18F]p-MPPF, is used as a 5-HT1A antagonist in positron emission tomography (PET) to study the serotonergic system. This research includes exploring the chemistry, radiochemistry, animal data (rats, cats, and monkeys) with autoradiography and PET, as well as human data with PET, toxicity, and metabolism. This compound has demonstrated its utility in providing insights into the functioning of the serotonergic system in various animal models and human studies (Plenevaux et al., 2000).

Antibacterial Applications

Research on derivatives of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, particularly focusing on the class of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, has shown promising antibacterial activity. These compounds inhibit bacterial 4'-phosphopantetheinyl transferases (PPTases), enzymes crucial for bacterial cell viability and virulence. Notably, these compounds exhibit submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue. Furthermore, these compounds demonstrate antibacterial activity without inducing a rapid cytotoxic response in human cells. Advanced analogues like ML267 (55) have been found to attenuate the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis at sublethal doses, showing antibacterial activity against pathogens like methicillin-resistant Staphylococcus aureus. These findings highlight the potential utility of this class of compounds as small-molecule inhibitors with antibacterial properties (Foley et al., 2014).

Neuroimaging in Alzheimer's Disease

Compounds structurally related to N-(4-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide have been used in PET imaging to study brain 5-HT(1A) receptors in Alzheimer's disease patients. These studies utilize selective serotonin 1A molecular imaging probes to quantify 5-HT(1A) receptor densities in the brains of patients with Alzheimer's disease, subjects with mild cognitive impairment, and controls. Findings from these studies show significant decreases in 5-HT(1A) receptor densities in both hippocampi and raphe nuclei of Alzheimer's disease patients compared to controls. This reduction in 5-HT(1A) receptor measures correlates with worsened clinical symptoms, decreased glucose utilization, and increased neuropathological loads in several neocortical regions, highlighting the potential of these compounds in understanding and diagnosing Alzheimer's disease (Kepe et al., 2006).

properties

IUPAC Name |

N-(4-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-22-15-7-5-14(6-8-15)19-17(23)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABGTKGMPVWNTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B384063.png)

![2-(3,4-dimethylphenoxy)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B384065.png)

![N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(hexyloxy)benzamide](/img/structure/B384073.png)

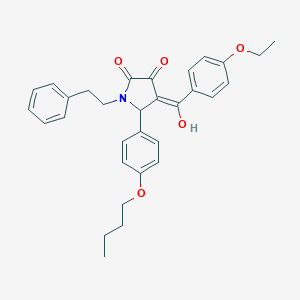

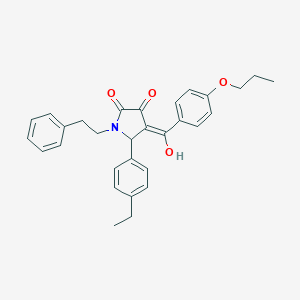

![5-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384077.png)

![N-[2-Methoxy-4-[3-methoxy-4-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)amino]phenyl]phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384082.png)